molecular formula C16H14FN3O2S2 B12841467 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide

2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide

Cat. No.: B12841467
M. Wt: 363.4 g/mol
InChI Key: XRBQEVUBOJIXRH-UHFFFAOYSA-N
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Description

2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique thienopyrimidine structure, which is often explored for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide typically involves multiple steps. One common method includes the reaction of 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine with a suitable thiol reagent to introduce the thio group. This intermediate is then reacted with 2-fluorophenyl acetic acid or its derivatives under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, its anti-malarial activity is attributed to its ability to inhibit falcipain-2, a cysteine protease essential for the survival of the malaria parasite. The thienopyrimidine structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby preventing the parasite from digesting hemoglobin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain enzymes. This makes it a valuable candidate for drug development and other scientific research .

Properties

Molecular Formula

C16H14FN3O2S2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H14FN3O2S2/c1-8-9(2)24-15-13(8)14(22)19-16(20-15)23-7-12(21)18-11-6-4-3-5-10(11)17/h3-6H,7H2,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

XRBQEVUBOJIXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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